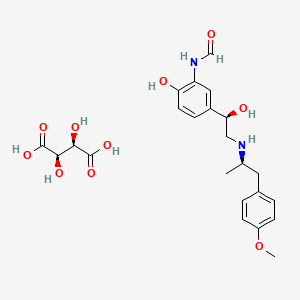

Arformoterol Tartrate

Description

See also: Arformoterol (has active moiety).

Structure

3D Structure of Parent

Properties

IUPAC Name |

(2R,3R)-2,3-dihydroxybutanedioic acid;N-[2-hydroxy-5-[(1R)-1-hydroxy-2-[[(2R)-1-(4-methoxyphenyl)propan-2-yl]amino]ethyl]phenyl]formamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24N2O4.C4H6O6/c1-13(9-14-3-6-16(25-2)7-4-14)20-11-19(24)15-5-8-18(23)17(10-15)21-12-22;5-1(3(7)8)2(6)4(9)10/h3-8,10,12-13,19-20,23-24H,9,11H2,1-2H3,(H,21,22);1-2,5-6H,(H,7,8)(H,9,10)/t13-,19+;1-,2-/m11/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCSXYHUNDAXDRH-OKMNHOJOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CC=C(C=C1)OC)NCC(C2=CC(=C(C=C2)O)NC=O)O.C(C(C(=O)O)O)(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CC1=CC=C(C=C1)OC)NC[C@@H](C2=CC(=C(C=C2)O)NC=O)O.[C@@H]([C@H](C(=O)O)O)(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H30N2O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80173903 | |

| Record name | Arformoterol tartrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80173903 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

494.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

200815-49-2 | |

| Record name | Arformoterol Tartrate [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0200815492 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Arformoterol tartrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80173903 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (R, R)-(-)-N-[2-hydroxy-5-[1-hydroxy-2-[[2-(4-methoxyphenyl)-1-methylethyl] amino]ethyl] phenylformamide (2R, 3R)-dihydroxy butanedioate, 1:1 salt | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Arformoterol Tartrate | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5P8VJ2I235 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Arformoterol Tartrate in COPD Models: A Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Arformoterol (B195475) tartrate, the (R,R)-enantiomer of formoterol, is a long-acting beta-2 adrenergic agonist (LABA) approved for the maintenance treatment of bronchoconstriction in patients with Chronic Obstructive Pulmonary Disease (COPD).[1][2] Its therapeutic efficacy stems from a dual mechanism of action: potent bronchodilation and underlying anti-inflammatory effects. This technical guide provides an in-depth exploration of arformoterol's mechanism of action, supported by data from established in vitro and in vivo COPD models. Detailed experimental protocols, quantitative data summaries, and signaling pathway visualizations are presented to offer a comprehensive resource for the scientific community.

Core Mechanism of Action: Bronchodilation

Arformoterol exerts its primary effect by acting as a selective agonist at the beta-2 adrenergic receptors (β2-AR) located on the surface of airway smooth muscle cells.[3][4] As the (R,R)-enantiomer, arformoterol exhibits a significantly higher potency—approximately two-fold greater than racemic formoterol—for the β2-AR.[2] The (S,S)-enantiomer is about 1,000 times less potent.[2]

The binding of arformoterol to the β2-AR initiates a well-defined intracellular signaling cascade:

-

G-Protein Activation: The agonist-bound receptor activates the associated stimulatory G-protein (Gs).

-

Adenylyl Cyclase Stimulation: The activated alpha subunit of the Gs protein stimulates the enzyme adenylyl cyclase.[2]

-

cAMP Production: Adenylyl cyclase catalyzes the conversion of adenosine (B11128) triphosphate (ATP) to cyclic adenosine monophosphate (cAMP).[2]

-

Protein Kinase A (PKA) Activation: The resulting increase in intracellular cAMP levels activates Protein Kinase A (PKA).

-

Smooth Muscle Relaxation: PKA phosphorylates various downstream targets, which leads to a decrease in intracellular calcium concentrations, ultimately causing the relaxation of bronchial smooth muscle and subsequent bronchodilation.[3]

This cascade effectively counteracts the bronchoconstriction that is a hallmark of COPD, leading to improved airflow.

Signaling Pathway: Beta-2 Adrenergic Receptor Cascade

References

The (R,R)-Enantiomer of Formoterol: A Comprehensive Pharmacological Profile

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Formoterol (B127741), a long-acting beta-2 adrenergic agonist (LABA), is a cornerstone in the management of obstructive airway diseases such as asthma and chronic obstructive pulmonary disease (COPD). As a chiral molecule, formoterol exists as a pair of enantiomers, (R,R)- and (S,S)-formoterol. The commercially available formoterol is a racemic mixture of these two stereoisomers. However, extensive pharmacological research has demonstrated that the therapeutic effects of racemic formoterol are almost exclusively attributable to the (R,R)-enantiomer, also known as arformoterol (B195475).[1][2] This technical guide provides a detailed overview of the pharmacological profile of the (R,R)-enantiomer of formoterol, focusing on its receptor binding, functional activity, and pharmacokinetic properties.

Receptor Binding and Selectivity

The pharmacological activity of (R,R)-formoterol is initiated by its binding to and activation of β2-adrenergic receptors, which are predominantly located on the smooth muscle cells of the airways.

Binding Affinity

In vitro radioligand binding studies have consistently shown that (R,R)-formoterol possesses a significantly higher affinity for the human β2-adrenergic receptor compared to its (S,S)-counterpart. The (S,S)-enantiomer exhibits a binding affinity that is approximately 1,000-fold lower than that of the (R,R)-enantiomer.[1][3] This marked difference in binding affinity underscores the stereoselective nature of the interaction between formoterol and the β2-adrenergic receptor. While specific Ki values for the β1-adrenergic receptor are not extensively reported for the individual enantiomers, it is widely accepted that arformoterol has minimal to no significant effects on β1-adrenergic receptors at therapeutic concentrations, indicating a high degree of selectivity for the β2 subtype.[4]

Data Presentation: Receptor Binding Affinity

| Compound | Receptor | Ki (nM) | Reference |

| (R,R)-Formoterol | Human β2-Adrenergic Receptor | 2.9 | [1] |

| (S,S)-Formoterol | Human β2-Adrenergic Receptor | 3100 | [1] |

Functional Activity

The binding of (R,R)-formoterol to the β2-adrenergic receptor triggers a cascade of intracellular events, leading to the relaxation of airway smooth muscle and subsequent bronchodilation.

Signaling Pathway

Upon binding of (R,R)-formoterol, the β2-adrenergic receptor undergoes a conformational change, leading to the activation of the stimulatory G protein, Gs. The activated alpha subunit of Gs (Gαs) then stimulates the enzyme adenylyl cyclase to convert adenosine (B11128) triphosphate (ATP) into cyclic adenosine monophosphate (cAMP).[5] The subsequent increase in intracellular cAMP levels activates protein kinase A (PKA), which in turn phosphorylates various downstream targets, ultimately resulting in the relaxation of bronchial smooth muscle.[5]

Figure 1: β2-Adrenergic Receptor Signaling Pathway

Functional Potency

Functional assays, such as those measuring the relaxation of pre-contracted airway smooth muscle preparations, have demonstrated the superior potency of (R,R)-formoterol over its racemic mixture and the virtual inactivity of the (S,S)-enantiomer. In studies on isolated human bronchus and guinea-pig trachea, (R,R)-formoterol was found to be more than 1,000 times more potent than (S,S)-formoterol in inducing relaxation.[6] The potency of (R,R)-formoterol is approximately twice that of racemic formoterol.[3][4]

Data Presentation: Functional Potency

| Preparation | Parameter | (R,R)-Formoterol | Racemic Formoterol | (S,S)-Formoterol | Reference |

| Guinea-Pig Trachea | EC50 (nM) | ~1 | ~2 | >1000 | [6] |

| Human Bronchus | EC50 (nM) | ~1 | Not explicitly stated, but potency is half of (R,R) | >1000 | [6] |

Experimental Protocols

The following sections outline the general methodologies for key experiments used to characterize the pharmacological profile of β2-adrenergic agonists like (R,R)-formoterol.

Receptor Binding Assay (Radioligand Competition Assay)

Objective: To determine the binding affinity (Ki) of (R,R)-formoterol for β2-adrenergic receptors.

Methodology:

-

Cell Culture and Membrane Preparation: A cell line stably expressing the human β2-adrenergic receptor (e.g., HEK293 or CHO cells) is cultured. The cells are harvested and homogenized to prepare a crude membrane fraction containing the receptors.

-

Radioligand Incubation: The cell membranes are incubated with a fixed concentration of a radiolabeled antagonist with known high affinity for the β2-adrenergic receptor (e.g., [3H]-CGP 12177).

-

Competition Binding: The incubation is performed in the presence of increasing concentrations of the unlabeled test compound ((R,R)-formoterol).

-

Separation and Detection: The receptor-bound radioligand is separated from the unbound radioligand by rapid filtration. The amount of radioactivity on the filters is quantified using liquid scintillation counting.

-

Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.

Figure 2: Experimental Workflow for a Receptor Binding Assay

Adenylyl Cyclase Activation Assay

Objective: To determine the functional potency (EC50) of (R,R)-formoterol in activating adenylyl cyclase.

Methodology:

-

Membrane Preparation: Similar to the binding assay, a membrane preparation from cells expressing the β2-adrenergic receptor is used.

-

Assay Reaction: The membranes are incubated in a reaction buffer containing ATP (the substrate for adenylyl cyclase), a phosphodiesterase inhibitor (to prevent cAMP degradation), and varying concentrations of the test compound ((R,R)-formoterol).

-

cAMP Quantification: The reaction is stopped, and the amount of cAMP produced is measured. This can be done using various methods, such as radioimmunoassay (RIA), enzyme-linked immunosorbent assay (ELISA), or fluorescence-based assays.

-

Data Analysis: A dose-response curve is generated by plotting the amount of cAMP produced against the concentration of (R,R)-formoterol. The EC50 value (the concentration of the agonist that produces 50% of the maximal response) is determined from this curve.

Pharmacokinetics and Metabolism

The pharmacokinetic profile of arformoterol has been primarily studied in patients with COPD. Following inhalation, arformoterol is absorbed into the systemic circulation. In COPD patients receiving a 15 mcg dose every 12 hours for 14 days, the mean steady-state peak plasma concentration (Cmax) was 4.3 pg/mL, and the systemic exposure (AUC0-12h) was 34.5 pg*hr/mL.[3] The time to reach peak plasma concentration (Tmax) is approximately 0.5 to 3 hours.[3] Arformoterol is primarily metabolized in the liver through direct glucuronidation.[3] The mean terminal half-life of arformoterol in COPD patients is approximately 26 hours.[3]

Logical Relationship of Formoterol Stereoisomers

The pharmacological activity of racemic formoterol is a direct consequence of the distinct properties of its constituent enantiomers.

References

- 1. Biological actions of formoterol isomers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Comparison of the anti-bronchoconstrictor activities of inhaled formoterol, its (R,R)- and (S,S)-enantiomers and salmeterol in the rhesus monkey - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. go.drugbank.com [go.drugbank.com]

- 4. drugs.com [drugs.com]

- 5. ClinPGx [clinpgx.org]

- 6. The effect of the enantiomers of formoterol on inherent and induced tone in guinea-pig trachea and human bronchus - PubMed [pubmed.ncbi.nlm.nih.gov]

Arformoterol Tartrate: A Technical Guide to its Binding Affinity at the Beta-2 Adrenergic Receptor

For Researchers, Scientists, and Drug Development Professionals

Introduction

Arformoterol (B195475) tartrate, the (R,R)-enantiomer of formoterol (B127741), is a long-acting beta-2 adrenergic agonist (LABA) utilized in the management of chronic obstructive pulmonary disease (COPD). Its therapeutic efficacy is intrinsically linked to its high affinity and selectivity for the beta-2 adrenergic receptor (β2-AR), a G-protein coupled receptor (GPCR) predominantly expressed in the smooth muscle of the airways. Activation of the β2-AR by arformoterol initiates a signaling cascade that results in bronchodilation. This technical guide provides an in-depth analysis of the binding affinity of arformoterol tartrate to the β2-AR, detailing the quantitative data, experimental protocols for its determination, and the associated signaling pathways.

Data Presentation: Quantitative Binding Affinity

The binding affinity of a ligand for its receptor is a critical parameter in drug development, quantifying the strength of the interaction. This is typically expressed as the dissociation constant (Kd), the inhibition constant (Ki), or the half-maximal inhibitory concentration (IC50). Arformoterol exhibits stereoselective binding, with the (R,R)-enantiomer demonstrating significantly higher affinity for the β2-AR than the (S,S)-enantiomer.

| Compound | Parameter | Value | Receptor Source | Reference |

| (R,R)-Formoterol (Arformoterol) | Kd | 2.9 nM | Human β2-Adrenoceptor | [1] |

| (S,S)-Formoterol | Ki | 3100 nM | Human β2-Adrenoceptor | [1] |

| Formoterol (racemic) | pKi (Ki) | 8.59 (2.6 nM) | Human β2-Adrenoceptor | [2] |

| Formoterol (racemic) | pKI (low-affinity) | 8.2 ± 0.09 | [125I]iodocyanopindolol-labeled bronchial membranes | [3] |

| Salmeterol | pKI (low-affinity) | 8.3 ± 0.04 | [125I]iodocyanopindolol-labeled bronchial membranes | [3] |

Note: The available literature provides a dissociation constant (Kd) for the active (R,R)-enantiomer, arformoterol, and an inhibition constant (Ki) for the less active (S,S)-enantiomer. A pKi value is available for the racemic mixture of formoterol. Direct, side-by-side comparative studies presenting Ki or IC50 values for this compound under various experimental conditions are limited in the public domain. The data presented underscores the significantly greater affinity of the (R,R)-enantiomer for the β2-AR.

Experimental Protocols: Determining Binding Affinity

The quantitative data presented above are typically determined using in vitro radioligand binding assays. The following is a detailed methodology for a competitive binding assay to determine the Ki of a test compound like this compound.

Membrane Preparation

-

Cell Culture: Stably transfected cell lines (e.g., CHO-K1, HEK293) overexpressing the human β2-adrenergic receptor are cultured in appropriate media (e.g., DMEM/F12 with 10% fetal calf serum and 2 mM L-glutamine) at 37°C in a humidified atmosphere with 5% CO2.

-

Homogenization: Cells are harvested and washed with ice-cold buffer. The cell pellet is then resuspended in a lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA, with protease inhibitors) and homogenized using a Dounce or Polytron homogenizer.

-

Centrifugation: The homogenate undergoes differential centrifugation. A low-speed spin (e.g., 1,000 x g) removes nuclei and cellular debris. The supernatant is then subjected to a high-speed spin (e.g., 20,000 x g) to pellet the cell membranes containing the receptors.

-

Washing and Storage: The membrane pellet is washed and resuspended in a suitable buffer, often containing a cryoprotectant like sucrose. Protein concentration is determined using a standard assay (e.g., BCA assay). The prepared membranes are aliquoted and stored at -80°C until use.[4]

Competitive Radioligand Binding Assay

-

Assay Buffer: A typical binding buffer consists of 50 mM Tris, 5 mM MgCl2, and 0.1 mM EDTA, at a pH of 7.4.[4]

-

Radioligand: A radiolabeled antagonist with high affinity for the β2-AR, such as [3H]-CGP 12177 or [125I]-iodocyanopindolol, is used at a fixed concentration, typically near its Kd value.

-

Incubation: The assay is performed in 96-well plates. To each well, the following are added in a final volume of 250 µL:

-

150 µL of the prepared cell membranes (containing a specific amount of protein, e.g., 3-20 µg).

-

50 µL of varying concentrations of the unlabeled test compound (this compound).

-

50 µL of the radioligand solution.

-

-

Controls:

-

Total Binding: Wells containing membranes and radioligand but no competing unlabeled ligand.

-

Non-specific Binding: Wells containing membranes, radioligand, and a high concentration of a non-radiolabeled antagonist (e.g., 1-10 µM propranolol) to saturate all specific binding sites.[5]

-

-

Equilibrium: The plates are incubated with gentle agitation for a specific duration (e.g., 60 minutes) at a controlled temperature (e.g., 30°C) to allow the binding to reach equilibrium.[4]

Separation and Quantification

-

Filtration: The incubation is terminated by rapid vacuum filtration through glass fiber filters (e.g., GF/C) that have been presoaked in a solution like 0.3% polyethyleneimine (PEI) to reduce non-specific binding of the radioligand.[4]

-

Washing: The filters are washed multiple times with ice-cold wash buffer to remove unbound radioligand.

-

Scintillation Counting: The filters are dried, and a scintillation cocktail is added. The radioactivity trapped on the filters, which corresponds to the amount of bound radioligand, is then measured using a scintillation counter.

Data Analysis

-

Specific Binding: Specific binding is calculated by subtracting the non-specific binding from the total binding for each concentration of the test compound.

-

IC50 Determination: The specific binding data is plotted against the logarithm of the test compound concentration. A sigmoidal dose-response curve is fitted to the data using non-linear regression analysis to determine the IC50 value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand.

-

Ki Calculation: The inhibition constant (Ki) is calculated from the IC50 value using the Cheng-Prusoff equation:

-

Ki = IC50 / (1 + [L]/Kd)

-

Where:

-

[L] is the concentration of the radioligand used in the assay.

-

Kd is the dissociation constant of the radioligand for the receptor.[4]

-

-

Mandatory Visualizations

Conclusion

This compound's high binding affinity and selectivity for the beta-2 adrenergic receptor are fundamental to its clinical efficacy as a long-acting bronchodilator. The stereospecificity of this interaction, with the (R,R)-enantiomer being significantly more potent, highlights the importance of chiral chemistry in drug design. The standardized in vitro methodologies, such as radioligand binding assays, provide a robust framework for quantifying these critical pharmacological parameters. A thorough understanding of both the binding kinetics and the subsequent signaling cascade is essential for the continued development and optimization of beta-2 adrenergic receptor agonists in the treatment of respiratory diseases.

References

- 1. benchchem.com [benchchem.com]

- 2. formoterol | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 3. Functional and binding characteristics of long-acting beta 2-agonists in lung and heart - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. giffordbioscience.com [giffordbioscience.com]

- 5. The selectivity of β-adrenoceptor agonists at human β1-, β2- and β3-adrenoceptors - PMC [pmc.ncbi.nlm.nih.gov]

A Deep Dive into the Stereospecific Advantages of Arformoterol over Racemic Formoterol

An In-depth Technical Guide for Researchers and Drug Development Professionals

This technical guide explores the critical stereospecific properties of arformoterol (B195475), the (R,R)-enantiomer of formoterol (B127741), in comparison to its racemic counterpart. Formoterol, a long-acting beta-2 adrenergic agonist (LABA), is a cornerstone in the management of obstructive airway diseases such as Chronic Obstructive Pulmonary Disease (COPD). The development of arformoterol as a single-isomer formulation stems from the understanding that stereochemistry plays a pivotal role in drug-receptor interactions, ultimately influencing efficacy and safety.

Introduction: The Rationale for Stereospecificity

Formoterol possesses two chiral centers, leading to four possible stereoisomers. The commercially available racemic formoterol is a 1:1 mixture of the (R,R)- and (S,S)-enantiomers. Arformoterol is the pure (R,R)-enantiomer and is recognized as the active component responsible for the bronchodilatory effects.[1][2][3][4][5] The (S,S)-enantiomer is significantly less potent and its presence in the racemic mixture may not be benign.[3][6] This guide will dissect the pharmacological and clinical data that underscore the advantages of using the single, active enantiomer, arformoterol.

Pharmacodynamics: A Tale of Two Enantiomers

The primary mechanism of action for formoterol involves the activation of beta-2 adrenergic receptors on bronchial smooth muscle cells. This interaction initiates a signaling cascade that leads to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP), resulting in smooth muscle relaxation and bronchodilation.[1][2][3]

Stereochemistry profoundly impacts how a drug molecule "fits" into its receptor. In the case of formoterol, the (R,R)-enantiomer exhibits a significantly higher affinity for the beta-2 adrenergic receptor compared to the (S,S)-enantiomer.

(R,R)-formoterol (Arformoterol) has been shown to have a 1,000-fold greater affinity for the human beta-2 adrenoceptor than (S,S)-formoterol. [6] This stark difference in binding affinity is the foundation of arformoterol's enhanced potency. Arformoterol is approximately twice as potent as racemic formoterol.[1][3]

| Compound | Receptor | Binding Affinity (Kd or Ki, nM) |

| (R,R)-formoterol (Arformoterol) | Human β2 Adrenoceptor | 2.9[6][7] |

| (S,S)-formoterol | Human β2 Adrenoceptor | 3100[6] |

Table 1: Comparative Receptor Binding Affinities of Formoterol Enantiomers

The enhanced binding affinity of arformoterol translates directly to greater functional activity. Activation of the beta-2 adrenergic receptor by an agonist like arformoterol stimulates the Gs alpha subunit of the associated G-protein.[8][9] This, in turn, activates adenylyl cyclase, which catalyzes the conversion of ATP to cAMP.[3][8][9][10] The subsequent rise in intracellular cAMP activates Protein Kinase A (PKA), leading to the phosphorylation of various proteins that ultimately result in the relaxation of bronchial smooth muscle.[9][10]

Arformoterol's higher potency means that a lower concentration is required to elicit the same level of cAMP production and subsequent bronchodilation as racemic formoterol. The (S,S)-enantiomer, due to its poor receptor fit, is largely inactive in this pathway.[3]

Experimental Protocols

Objective: To determine the binding affinity (Kd or Ki) of arformoterol and racemic formoterol for beta-2 adrenergic receptors.

Methodology:

-

Membrane Preparation: Human recombinant beta-2 adrenergic receptors expressed in a suitable cell line (e.g., CHO or HEK293 cells) are harvested, and cell membranes are prepared by homogenization and centrifugation.

-

Radioligand: A radiolabeled antagonist with high affinity for the beta-2 receptor, such as [³H]dihydroalprenolol or [¹²⁵I]iodocyanopindolol, is used.

-

Competitive Binding: A fixed concentration of the radioligand is incubated with the receptor-containing membranes in the presence of varying concentrations of the unlabeled competitor (arformoterol, (S,S)-formoterol, or racemic formoterol).

-

Incubation and Separation: The mixture is incubated to allow binding to reach equilibrium. Bound and free radioligand are then separated, typically by rapid filtration through glass fiber filters.

-

Quantification: The radioactivity retained on the filters (representing bound radioligand) is measured using liquid scintillation counting.

-

Data Analysis: The data are analyzed using non-linear regression to fit a one-site or two-site competition model. The IC₅₀ (concentration of competitor that inhibits 50% of specific radioligand binding) is determined and then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation.

Objective: To measure the functional potency (EC₅₀) and intrinsic activity (Eₘₐₓ) of arformoterol and racemic formoterol.

Methodology:

-

Cell Culture: A cell line endogenously or recombinantly expressing the human beta-2 adrenergic receptor is cultured to confluency.

-

Pre-treatment: Cells are often pre-treated with a phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent the degradation of newly synthesized cAMP.

-

Agonist Stimulation: Cells are stimulated with increasing concentrations of arformoterol or racemic formoterol for a defined period.

-

Cell Lysis: The reaction is stopped, and the cells are lysed to release intracellular cAMP.

-

cAMP Quantification: The concentration of cAMP in the cell lysates is measured using a competitive immunoassay, such as an Enzyme-Linked Immunosorbent Assay (ELISA) or a Homogeneous Time-Resolved Fluorescence (HTRF) assay.

-

Data Analysis: A dose-response curve is generated by plotting cAMP concentration against the log of the agonist concentration. Non-linear regression is used to determine the EC₅₀ (the concentration of agonist that produces 50% of the maximal response) and the Eₘₐₓ (the maximum response).

Pharmacokinetics and Metabolism

While both arformoterol and racemic formoterol are administered via inhalation for local action in the lungs, systemic absorption does occur. Studies have shown that after administration of racemic formoterol, both (R,R)- and (S,S)-enantiomers can be detected in plasma.[11] Interestingly, there appears to be a modest enantioselective disposition in plasma, with slightly lower concentrations of the (R,R)-enantiomer compared to the (S,S)-enantiomer.[12] There is no evidence of chiral interconversion (conversion of one enantiomer to the other) in the body following treatment with arformoterol.[11]

The metabolism of arformoterol primarily involves direct conjugation with glucuronic acid.[3]

| Parameter | Arformoterol (15 µg BID) | Racemic Formoterol (12 µg BID) | Racemic Formoterol (24 µg BID) |

| (R,R)-formoterol Cmax (pg/mL) | 6.5 | 6.2 | 10.8 |

| (R,R)-formoterol AUC(0-τ) (pg·h/mL) | 56.5 | 46.3 | 83.6 |

Table 2: Steady-State Pharmacokinetic Parameters of (R,R)-formoterol. Adapted from Kharidia et al. (2008).[11]

Clinical Implications and Safety

The stereospecific properties of arformoterol have significant clinical implications. By providing only the active enantiomer, arformoterol offers a potent and effective bronchodilator for the maintenance treatment of COPD.[2][3][13]

Clinical trials have demonstrated that arformoterol produces significant and sustained improvements in lung function in patients with COPD.[4][5][14] When comparing a 15 µg dose of arformoterol to a 12 µg dose of racemic formoterol (which contains 6 µg of the active (R,R)-enantiomer), the plasma exposure to the active moiety is similar, and both treatments show comparable improvements in lung function.[11]

The elimination of the (S,S)-enantiomer from the formulation is a key advantage of arformoterol. While the (S,S)-enantiomer is largely inactive at the beta-2 receptor, some preclinical data suggest it may not be entirely inert and could potentially have pro-inflammatory effects or antagonize the actions of the (R,R)-enantiomer.[6] By using arformoterol, the potential for any undesirable effects from the (S,S)-enantiomer is removed.

Long-term studies have found arformoterol to be well-tolerated, with a safety profile similar to that of racemic formoterol.[14][15][16] The incidence of cardiovascular side effects, a known class effect of beta-2 agonists, is low and comparable to placebo.[13]

Conclusion

The development of arformoterol represents a logical progression in the refinement of beta-2 agonist therapy. By isolating the pharmacologically active (R,R)-enantiomer, arformoterol provides a potent, effective, and well-tolerated treatment for COPD. Its stereospecific properties, particularly its high affinity for the beta-2 adrenergic receptor, underscore the principle that a single-isomer formulation can offer a more precise and potentially safer therapeutic option compared to a racemic mixture. For researchers and drug development professionals, the story of arformoterol serves as a compelling case study in the importance of stereochemistry in modern pharmacology.

References

- 1. Arformoterol : Indications, Uses, Dosage, Drugs Interactions, Side effects [medicaldialogues.in]

- 2. newdrugapprovals.org [newdrugapprovals.org]

- 3. go.drugbank.com [go.drugbank.com]

- 4. Role of arformoterol in the management of COPD - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Biological actions of formoterol isomers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Novel beta2-adrenergic receptor signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. ClinPGx [clinpgx.org]

- 10. commerce.bio-rad.com [commerce.bio-rad.com]

- 11. A pharmacokinetic/pharmacodynamic study comparing arformoterol tartrate inhalation solution and racemic formoterol dry powder inhaler in subjects with chronic obstructive pulmonary disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Beta2 -adrenergic ligand racemic formoterol exhibits enantioselective disposition in blood and skeletal muscle of humans, and elicits myocellular PKA signaling at therapeutic inhaled doses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Review of drug safety and efficacy of arformoterol in chronic obstructive pulmonary disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. tandfonline.com [tandfonline.com]

- 15. tandfonline.com [tandfonline.com]

- 16. go.drugbank.com [go.drugbank.com]

Arformoterol Tartrate: A Technical Guide to its Downstream Signaling Pathways

For Researchers, Scientists, and Drug Development Professionals

Introduction

Arformoterol (B195475) Tartrate, the (R,R)-enantiomer of formoterol (B127741), is a long-acting beta-2 adrenergic agonist (LABA) utilized in the management of chronic obstructive pulmonary disease (COPD).[1][2] Its therapeutic efficacy stems from its ability to induce bronchodilation through a well-defined downstream signaling cascade initiated by its selective binding to the β2-adrenergic receptor (β2AR) on airway smooth muscle cells.[3] This technical guide provides an in-depth exploration of the core downstream signaling pathways of Arformoterol Tartrate, complete with quantitative data, detailed experimental protocols, and visual representations of the molecular interactions.

Core Signaling Pathway

The primary mechanism of action of this compound involves the activation of the canonical Gs-protein coupled receptor (GPCR) signaling pathway.[4] This cascade culminates in the relaxation of airway smooth muscle, thereby alleviating bronchoconstriction.

-

Receptor Binding: Arformoterol selectively binds to β2-adrenergic receptors, which are predominantly expressed on the surface of bronchial smooth muscle cells.[3] This interaction initiates a conformational change in the receptor.

-

G-Protein Activation: The activated β2AR acts as a guanine (B1146940) nucleotide exchange factor (GEF), promoting the exchange of GDP for GTP on the α-subunit of the associated heterotrimeric Gs protein. This leads to the dissociation of the Gαs-GTP subunit from the Gβγ dimer.

-

Adenylyl Cyclase Activation: The dissociated and activated Gαs-GTP subunit binds to and activates adenylyl cyclase, a membrane-bound enzyme.[4]

-

cAMP Production: Activated adenylyl cyclase catalyzes the conversion of ATP to cyclic adenosine (B11128) monophosphate (cAMP), leading to a significant increase in intracellular cAMP concentration.[5]

-

Protein Kinase A (PKA) Activation: cAMP acts as a second messenger and binds to the regulatory subunits of Protein Kinase A (PKA), causing a conformational change that releases the active catalytic subunits.[4]

-

Phosphorylation of Downstream Targets: The active PKA catalytic subunits phosphorylate various downstream target proteins, which collectively contribute to smooth muscle relaxation. Key substrates include:

-

Myosin Light Chain Kinase (MLCK): PKA phosphorylates and inactivates MLCK. MLCK is responsible for phosphorylating the myosin regulatory light chain, a key step in initiating muscle contraction. Its inactivation leads to a decrease in myosin light chain phosphorylation.[4]

-

Phospholamban: In cardiac muscle, PKA phosphorylates phospholamban, leading to increased sarcoplasmic reticulum Ca2+-ATPase (SERCA) activity and enhanced calcium sequestration. While less characterized in airway smooth muscle, a similar mechanism contributing to reduced cytosolic calcium may exist.

-

Ion Channels: PKA can phosphorylate and modulate the activity of various ion channels, such as large-conductance calcium-activated potassium (BKCa) channels, leading to membrane hyperpolarization and further promoting relaxation.

-

-

Bronchodilation: The net effect of these phosphorylation events is a decrease in intracellular calcium levels and a reduction in the sensitivity of the contractile apparatus to calcium, resulting in the relaxation of the airway smooth muscle and bronchodilation.

dot

Caption: Downstream signaling pathway of this compound.

Quantitative Data

The following table summarizes key quantitative parameters related to the interaction of Arformoterol with its target and its downstream effects.

| Parameter | Value | Description | Reference |

| Binding Affinity (Kd) | 2.9 nM | Dissociation constant for Arformoterol binding to the human β2-adrenergic receptor. | MedChemExpress |

| Functional Potency (cAMP) | ~0.01 nM (sub-maximal) | Concentration of formoterol (racemate) that produces a sub-maximal cAMP response in human airway epithelial cells, indicating high potency. A specific EC50 for Arformoterol is not readily available in the reviewed literature. | [5] |

| Clinical Efficacy (FEV1) | 16.9% - 18.9% improvement | Mean improvement in trough Forced Expiratory Volume in 1 second (FEV1) over 12 weeks in COPD patients with 15 mcg and 25 mcg BID doses, respectively. | [6] |

Detailed Experimental Protocols

Radioligand Binding Assay for Receptor Affinity (Ki) Determination

This protocol describes a competitive radioligand binding assay to determine the affinity (Ki) of Arformoterol for the β2-adrenergic receptor.

Materials:

-

Cell membranes expressing the human β2-adrenergic receptor.

-

Radioligand: [3H]-CGP 12177 (a hydrophilic β2-adrenergic receptor antagonist).

-

Non-specific binding control: Propranolol (B1214883) (a non-selective beta-blocker).

-

This compound solutions of varying concentrations.

-

Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).

-

Glass fiber filters (e.g., GF/C).

-

Scintillation cocktail.

-

Scintillation counter.

Procedure:

-

Membrane Preparation: Prepare cell membranes from a cell line overexpressing the human β2-adrenergic receptor according to standard laboratory procedures. Determine the protein concentration of the membrane preparation.

-

Assay Setup: In a 96-well plate, set up the following in triplicate:

-

Total Binding: Add a fixed concentration of [3H]-CGP 12177 and the membrane preparation to the binding buffer.

-

Non-specific Binding: Add a high concentration of propranolol (e.g., 1 µM) in addition to the radioligand and membranes.

-

Competition Binding: Add a fixed concentration of [3H]-CGP 12177, the membrane preparation, and varying concentrations of this compound.

-

-

Incubation: Incubate the plate at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).

-

Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand. Wash the filters with ice-cold binding buffer.

-

Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the Arformoterol concentration.

-

Determine the IC50 value (the concentration of Arformoterol that inhibits 50% of the specific radioligand binding) from the resulting sigmoidal curve.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

dot

Caption: Experimental workflow for Radioligand Binding Assay.

cAMP Accumulation Assay

This protocol outlines a method to measure the intracellular accumulation of cAMP in response to Arformoterol stimulation in human airway smooth muscle cells.

Materials:

-

Human airway smooth muscle (HASM) cells.

-

Cell culture medium and supplements.

-

This compound solutions of varying concentrations.

-

Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.

-

Lysis buffer.

-

cAMP assay kit (e.g., ELISA-based or TR-FRET-based).

-

Plate reader.

Procedure:

-

Cell Culture: Culture HASM cells in appropriate multi-well plates until they reach the desired confluency.

-

Pre-treatment: Pre-incubate the cells with a PDE inhibitor (e.g., 0.5 mM IBMX) for a defined period (e.g., 30 minutes) to inhibit cAMP degradation.

-

Stimulation: Add varying concentrations of this compound to the cells and incubate for a short period (e.g., 10-15 minutes) at 37°C.

-

Cell Lysis: Terminate the stimulation by removing the medium and adding lysis buffer to release the intracellular contents.

-

cAMP Measurement: Perform the cAMP assay on the cell lysates according to the manufacturer's instructions of the chosen kit. This typically involves a competitive binding reaction where cAMP in the sample competes with a labeled cAMP conjugate for binding to a specific antibody.

-

Data Analysis:

-

Generate a standard curve using known concentrations of cAMP.

-

Determine the concentration of cAMP in each sample from the standard curve.

-

Plot the cAMP concentration against the logarithm of the Arformoterol concentration.

-

Determine the EC50 value (the concentration of Arformoterol that produces 50% of the maximal cAMP accumulation) from the resulting dose-response curve.

-

dot

Caption: Experimental workflow for cAMP Accumulation Assay.

Protein Kinase A (PKA) Activity Assay

This protocol describes a method to measure the activity of PKA in cell lysates following stimulation with Arformoterol.

Materials:

-

Human airway smooth muscle (HASM) cells.

-

This compound.

-

Lysis buffer containing phosphatase and protease inhibitors.

-

PKA activity assay kit (e.g., colorimetric or fluorescent).

-

PKA-specific substrate (e.g., Kemptide).

-

ATP.

-

Plate reader.

Procedure:

-

Cell Culture and Stimulation: Culture HASM cells and stimulate with this compound at a concentration known to induce a significant cAMP response (determined from the cAMP accumulation assay).

-

Cell Lysis: Lyse the cells with a buffer containing phosphatase and protease inhibitors to preserve the phosphorylation state of proteins and prevent protein degradation.

-

Protein Quantification: Determine the protein concentration of the cell lysates.

-

PKA Activity Assay:

-

Add a defined amount of cell lysate to the wells of a microplate pre-coated with a PKA-specific substrate.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the plate at 30°C for a specified time (e.g., 90 minutes) to allow for substrate phosphorylation by active PKA.

-

Stop the reaction.

-

Add a phospho-specific antibody that recognizes the phosphorylated substrate, followed by a secondary antibody conjugated to an enzyme (e.g., HRP).

-

Add a chromogenic or fluorogenic substrate and measure the resulting signal using a plate reader.

-

-

Data Analysis:

-

Generate a standard curve using a known amount of active PKA.

-

Determine the PKA activity in the cell lysates by comparing the signal to the standard curve.

-

Express PKA activity relative to the total protein concentration.

-

dot

Caption: Experimental workflow for Protein Kinase A (PKA) Activity Assay.

Conclusion

This compound exerts its therapeutic effect as a bronchodilator through the well-characterized β2-adrenergic receptor-Gαs-adenylyl cyclase-cAMP-PKA signaling pathway. The activation of this cascade leads to the phosphorylation of key regulatory proteins in airway smooth muscle cells, ultimately resulting in muscle relaxation. The quantitative data and detailed experimental protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals working to further understand and build upon the therapeutic potential of Arformoterol and other β2-adrenergic agonists.

References

- 1. Formoterol on airway smooth muscle and human lung mast cells: a comparison with salbutamol and salmeterol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Role of arformoterol in the management of COPD - PMC [pmc.ncbi.nlm.nih.gov]

- 4. cAMP Regulation of Airway Smooth Muscle Function - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Potentiation of long-acting β2-agonist and glucocorticoid responses in human airway epithelial cells by modulation of intracellular cAMP - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A pharmacokinetic/pharmacodynamic study comparing this compound inhalation solution and racemic formoterol dry powder inhaler in subjects with chronic obstructive pulmonary disease - PubMed [pubmed.ncbi.nlm.nih.gov]

In-vitro Efficacy of Arformoterol Tartrate on Bronchial Smooth Muscle: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Arformoterol (B195475) tartrate, the (R,R)-enantiomer of formoterol (B127741), is a long-acting beta-2 adrenergic agonist (LABA) utilized in the management of bronchoconstriction associated with chronic obstructive pulmonary disease (COPD). Its therapeutic effect is primarily mediated by the relaxation of bronchial smooth muscle. This technical guide provides an in-depth overview of the in-vitro studies elucidating the mechanism and efficacy of arformoterol on bronchial smooth muscle. The document details the experimental protocols for key in-vitro assays, presents available quantitative data on its potency and efficacy, and visualizes the underlying cellular signaling pathways.

Mechanism of Action: β2-Adrenergic Receptor Stimulation

Arformoterol is a potent and selective agonist for β2-adrenergic receptors, which are predominantly expressed on the surface of bronchial smooth muscle cells.[1][2] The binding of arformoterol to these G-protein coupled receptors initiates a signaling cascade that results in smooth muscle relaxation and bronchodilation.

The primary mechanism involves the activation of adenylyl cyclase, an enzyme that catalyzes the conversion of adenosine (B11128) triphosphate (ATP) to cyclic adenosine monophosphate (cAMP).[1][2] The subsequent increase in intracellular cAMP levels is the critical second messenger in this pathway, leading to the activation of protein kinase A (PKA). PKA, in turn, phosphorylates several downstream targets, ultimately resulting in a decrease in intracellular calcium concentrations and the relaxation of the bronchial smooth muscle.[3]

Signaling Pathway of Arformoterol-Induced Bronchodilation

Caption: Signaling pathway of this compound in bronchial smooth muscle cells.

Quantitative In-vitro Data

While direct in-vitro quantitative data for this compound on isolated human bronchial smooth muscle is not extensively published, its potency is consistently reported to be approximately twofold greater than that of racemic formoterol.[1] Data from studies on racemic formoterol and other beta-agonists in similar in-vitro models provide valuable insights into the expected potency and efficacy of arformoterol.

Table 1: In-vitro Potency of Formoterol in Guinea Pig Trachea

| Agonist | pD2 (-log EC50) | Reference Tissue | Pre-contraction Agent |

| Formoterol (racemic) | 10.52 ± 0.04 | Guinea Pig Trachea | Histamine (B1213489) (1x10⁻⁵ M) |

Data extracted from a study on a novel bronchodilator compared to formoterol and other beta-agonists.[4]

Table 2: In-vitro Potency of Formoterol in Feline Bronchial Smooth Muscle

| Agonist | -log EC50 | Reference Tissue | Pre-contraction Level |

| Formoterol (racemic) | 9.32 ± 0.05 | Feline Bronchi | 80% Maximum Pre-contraction |

Data from a comparative study of different bronchodilators.[5]

Experimental Protocols

Organ Bath Studies for Bronchial Smooth Muscle Relaxation

Organ bath experiments are a classical pharmacological method to assess the contractility of isolated tissues. This protocol is a generalized procedure based on standard methods for evaluating bronchodilators on guinea pig or human bronchial tissue.[6][7]

Experimental Workflow for Organ Bath Studies

Caption: Workflow for assessing bronchial smooth muscle relaxation in an organ bath.

Detailed Methodology:

-

Tissue Preparation:

-

Bronchial rings (2-4 mm in diameter) are dissected from human lung tissue obtained from surgical resections or from animal models such as the guinea pig trachea.

-

The tissue is immediately placed in cold Krebs-Henseleit solution (composition in mM: NaCl 118.0, KCl 4.7, CaCl2 2.5, KH2PO4 1.2, MgSO4 1.66, NaHCO3 25.0, glucose 11.1).

-

-

Mounting:

-

The bronchial rings are suspended between two stainless steel hooks or wires in an organ bath chamber filled with Krebs-Henseleit solution, maintained at 37°C and continuously gassed with 95% O2 and 5% CO2 to maintain a pH of 7.4.

-

One hook is fixed to the bottom of the chamber, while the other is connected to an isometric force transducer.

-

-

Equilibration and Pre-contraction:

-

An optimal resting tension is applied to the tissue (e.g., 1-1.5 g for guinea pig trachea) and allowed to equilibrate for at least 60 minutes, with washes every 15 minutes.

-

A contractile agent such as histamine or carbachol (B1668302) is added to the bath to induce a stable, submaximal contraction.

-

-

Drug Administration and Measurement:

-

Once a stable contraction is achieved, cumulative concentrations of this compound are added to the bath.

-

The relaxation of the smooth muscle is recorded as a decrease in isometric tension.

-

-

Data Analysis:

-

The relaxation at each concentration is expressed as a percentage of the pre-induced contraction.

-

A concentration-response curve is plotted, and the EC50 (the concentration of agonist that produces 50% of the maximal response) and Emax (maximal relaxation) values are calculated.

-

cAMP Accumulation Assay in Human Bronchial Smooth Muscle Cells (HBSMCs)

This assay quantifies the intracellular accumulation of cAMP in cultured HBSMCs following stimulation with this compound. The protocol is based on commercially available cAMP ELISA kits.[8][9][10][11][12]

Experimental Workflow for cAMP Accumulation Assay

Caption: Workflow for measuring cAMP accumulation in cultured HBSMCs.

Detailed Methodology:

-

Cell Culture:

-

Primary HBSMCs are cultured in smooth muscle growth medium supplemented with growth factors, antibiotics, and antimycotics.

-

Cells are maintained in a humidified incubator at 37°C and 5% CO2.

-

-

Assay Procedure:

-

HBSMCs are seeded into multi-well plates and grown to confluence.

-

Prior to the assay, cells are serum-starved for 24 hours.

-

Cells are then pre-treated with a phosphodiesterase (PDE) inhibitor (e.g., 3-isobutyl-1-methylxanthine, IBMX) to prevent cAMP degradation.

-

This compound is added at various concentrations, and the cells are incubated for a specified time (e.g., 15-30 minutes) at 37°C.

-

-

cAMP Measurement:

-

The reaction is stopped, and the cells are lysed.

-

The intracellular cAMP concentration in the cell lysates is determined using a competitive enzyme-linked immunosorbent assay (ELISA) kit according to the manufacturer's instructions.

-

-

Data Analysis:

-

A standard curve is generated using known concentrations of cAMP.

-

The cAMP concentration in the samples is calculated from the standard curve.

-

A dose-response curve for cAMP accumulation is plotted to determine the EC50 value for this compound.

-

Conclusion

In-vitro studies are fundamental to characterizing the pharmacological profile of bronchodilators like this compound. The primary mechanism of action, mediated through the β2-adrenergic receptor and subsequent cAMP production, has been well-established. While specific quantitative in-vitro data for Arformoterol on bronchial smooth muscle relaxation is limited in publicly available literature, data from its racemate, formoterol, and consistent reports of its twofold increased potency, confirm its significant efficacy. The detailed experimental protocols provided in this guide offer a framework for conducting further in-vitro research to expand our understanding of Arformoterol's effects on bronchial smooth muscle.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. Arformoterol | C19H24N2O4 | CID 3083544 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. cAMP Regulation of Airway Smooth Muscle Function - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Tracheal relaxing effects and β2 adrenoceptor selectivity of S1319, a novel sponge-derived bronchodilator agent, in isolated guinea-pig tissues - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. In vitro contractile studies within isolated tissue baths: Translational research from Visible Heart® Laboratories - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Measurement of Smooth Muscle Function in the Isolated Tissue Bath-applications to Pharmacology Research - PMC [pmc.ncbi.nlm.nih.gov]

- 8. raybiotech.com [raybiotech.com]

- 9. cAMP EIA Kit - No Acetylation - NewEast Biosciences - GTPase, Oncogene and Bioactive Protein [neweastbio.com]

- 10. cAMP Assay Kit (Competitive ELISA, Fluorometric) (ab138880) | Abcam [abcam.com]

- 11. arborassays.com [arborassays.com]

- 12. mybiosource.com [mybiosource.com]

Arformoterol Tartrate: A Technical Guide to Solubility and Stability in Laboratory Solvents

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on the solubility and stability of arformoterol (B195475) tartrate in common laboratory solvents. The following sections detail quantitative solubility data, experimental protocols for stability testing, and key signaling pathways, offering a valuable resource for researchers and professionals in drug development.

Solubility Profile

Arformoterol tartrate, a long-acting beta-2 adrenergic agonist, exhibits varying solubility in different laboratory solvents. The quantitative and qualitative solubility data are summarized in the tables below for easy reference and comparison.

Quantitative Solubility Data

The following table presents the experimentally determined solubility of this compound in key solvents.

| Solvent | Molar Solubility (mM) | Solubility (mg/mL) | Reference |

| Dimethyl Sulfoxide (DMSO) | 100 | ~49.45 | [1] |

| Dimethyl Sulfoxide (DMSO) | 200.2 | 99 | [2] |

| Water | 20 | ~9.89 | [1] |

Note: The molecular weight of this compound is 494.49 g/mol .

Qualitative Solubility Data

This table provides a qualitative description of this compound's solubility in various organic solvents.

| Solvent | Qualitative Solubility | Reference |

| Water | Slightly soluble / Sparingly soluble | [3][4] |

| Methanol | Slightly soluble | [3] |

| Ethanol | Insoluble | [2] |

| Ethyl Acetate (B1210297) | Insoluble | [3] |

| Acetonitrile (B52724) | Practically insoluble |

Stability Profile and Experimental Protocols

Understanding the stability of this compound is critical for the development of robust analytical methods and stable pharmaceutical formulations. This section outlines the degradation pathways and provides detailed protocols for forced degradation studies as recommended by the International Council for Harmonisation (ICH) guidelines.

Stability-Indicating Analytical Method

A stability-indicating High-Performance Liquid Chromatography (HPLC) method is essential for separating and quantifying this compound from its degradation products.

Experimental Protocol: Stability-Indicating HPLC Method Development

-

Column Selection: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is a suitable starting point.

-

Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., phosphate (B84403) or acetate buffer, pH adjusted) and an organic modifier (e.g., acetonitrile or methanol) is typically employed. The gradient is optimized to achieve adequate separation of the parent drug from all degradation products.

-

Detection: UV detection at a wavelength where this compound and its potential degradation products exhibit significant absorbance (e.g., around 215 nm) is commonly used.

-

Flow Rate: A typical flow rate is 1.0 mL/min.

-

Column Temperature: The column is usually maintained at a constant temperature (e.g., 30°C) to ensure reproducibility.

-

Method Validation: The developed method must be validated according to ICH guidelines to demonstrate its specificity, linearity, accuracy, precision, and robustness.

Forced Degradation Studies

Forced degradation studies are performed to identify potential degradation products and pathways, which helps in understanding the intrinsic stability of the drug substance.

Protocol:

-

Sample Preparation: Prepare a solution of this compound in a suitable solvent (e.g., water or a water/co-solvent mixture) at a known concentration (e.g., 1 mg/mL).

-

Acid Hydrolysis: Add an appropriate volume of a strong acid (e.g., 1N HCl) to the drug solution.

-

Base Hydrolysis: In a separate experiment, add an appropriate volume of a strong base (e.g., 1N NaOH) to the drug solution.

-

Incubation: Incubate the solutions at room temperature or an elevated temperature (e.g., 60°C) for a specified period. Monitor the degradation over time.

-

Neutralization: After the desired level of degradation is achieved, neutralize the solutions.

-

Analysis: Analyze the stressed samples using the validated stability-indicating HPLC method.

Protocol:

-

Sample Preparation: Prepare a solution of this compound in a suitable solvent.

-

Oxidation: Add a solution of an oxidizing agent, such as hydrogen peroxide (e.g., 3% H₂O₂), to the drug solution.

-

Incubation: Keep the solution at room temperature for a defined period, protected from light.

-

Analysis: Analyze the sample at various time points using the stability-indicating HPLC method.

Protocol:

-

Solid State: Place a known amount of solid this compound in a controlled temperature and humidity chamber (e.g., 60°C).

-

Solution State: Prepare a solution of this compound and place it in a controlled temperature environment.

-

Incubation: Expose the samples to the thermal stress for a specific duration.

-

Analysis: Withdraw samples at appropriate time intervals, prepare solutions (for solid-state samples), and analyze using the HPLC method.

Protocol:

-

Sample Preparation: Expose both solid this compound and a solution of the drug to a light source that provides both UV and visible light, as specified in ICH Q1B guidelines.

-

Control Sample: A control sample should be wrapped in aluminum foil to protect it from light and kept under the same temperature conditions.

-

Exposure: The exposure should be for a specified duration or until a certain level of degradation is observed.

-

Analysis: Analyze the light-exposed and control samples by HPLC.

Mechanism of Action and Signaling Pathway

Arformoterol is a long-acting β2-adrenergic agonist. Its therapeutic effect is mediated through the stimulation of β2-adrenergic receptors, leading to bronchodilation.

This guide provides a foundational understanding of the solubility and stability of this compound. For specific applications, it is recommended that researchers perform their own studies to confirm these findings under their unique experimental conditions.

References

A Technical Guide to the Discovery and Synthesis of (R,R)-Formoterol

For Researchers, Scientists, and Drug Development Professionals

Introduction

Formoterol (B127741) is a potent and long-acting β2-adrenergic receptor agonist widely used in the management of asthma and chronic obstructive pulmonary disease (COPD). It possesses two chiral centers, leading to four possible stereoisomers. The commercially available formoterol is typically a racemic mixture of the (R,R)- and (S,S)-enantiomers. However, extensive research has demonstrated that the therapeutic bronchodilatory activity resides almost exclusively in the (R,R)-enantiomer, also known as arformoterol (B195475). The (S,S)-enantiomer is significantly less active and may even contribute to some adverse effects. This technical guide provides an in-depth overview of the discovery of the stereoselective activity of formoterol and a detailed examination of a highly efficient, enantioselective synthesis of the (R,R)-enantiomer.

Discovery of Stereoselective Activity

The profound difference in pharmacological activity between the enantiomers of formoterol was a critical discovery that paved the way for the development of arformoterol as a single-enantiomer drug. Studies revealed that (R,R)-formoterol possesses a significantly higher affinity for the human β2-adrenoceptor, being approximately 1000 times more potent than its (S,S)-counterpart.[1] This stereoselectivity is a common feature of chiral drugs, where the three-dimensional arrangement of atoms is crucial for optimal interaction with chiral biological targets like receptors and enzymes.[2]

The superior efficacy of the (R,R)-enantiomer has been demonstrated in various preclinical models. In sensitized guinea pigs, (R,R)-formoterol was more potent than the racemic mixture in inhibiting histamine- and antigen-induced bronchoconstriction, while the (S,S)-enantiomer was inactive.[1] Furthermore, in rhesus monkeys, the anti-bronchoconstrictor activity of racemic formoterol was shown to reside entirely in the (R,R)-enantiomer, with the (S,S)-enantiomer showing no interference with its activity.[3] These findings underscored the therapeutic advantage of administering the pure, pharmacologically active enantiomer, leading to the development of arformoterol.

Quantitative Pharmacological Data

The following tables summarize the key quantitative data highlighting the stereoselective pharmacology of formoterol enantiomers.

| Enantiomer | Receptor Binding Affinity (Ki) for β2-Adrenoceptor | Relative Potency |

| (R,R)-Formoterol | 2.9 nM[1] | ~1000x more active than (S,S)-enantiomer[1] |

| (S,S)-Formoterol | 3100 nM[1] | - |

| Racemic Formoterol | Not explicitly stated, but activity is attributed to the (R,R)-enantiomer. | - |

| Parameter | (R,R)-Formoterol | Racemic Formoterol | (S,S)-Formoterol |

| Bronchodilator Activity | High | Moderate (due to 50% inactive (S,S)-enantiomer) | Negligible[3] |

| Anti-inflammatory Activity | Present[4] | Present[4] | Not significant |

Enantioselective Synthesis of (R,R)-Formoterol

A highly convergent and chromatography-free process has been developed for the large-scale synthesis of enantio- and diastereomerically pure (R,R)-formoterol fumarate (B1241708), achieving an overall yield of 44%.[5][6] The chirality in this synthesis is introduced through two key steps: the asymmetric catalytic reduction of a bromoketone and the resolution of a chiral amine.

Synthetic Workflow

Caption: Enantioselective synthesis workflow for (R,R)-Formoterol.

Key Experimental Protocols

1. Asymmetric Catalytic Reduction of 2-Bromo-4'-(benzyloxy)-3'-nitroacetophenone

This step establishes the first chiral center of the molecule with high enantioselectivity.

-

Objective: To produce (R)-2-bromo-1-(4'-benzyloxy-3'-nitrophenyl)ethanol with high enantiomeric excess.

-

Catalyst: An oxazaborolidine derived from (1R, 2S)-1-amino-2-indanol.

-

Reducing Agent: Borane (B79455) source such as borane-dimethyl sulfide (B99878) (BMS) or N,N-diethylaniline-borane (DEANB), the latter being preferred for large-scale synthesis due to safety and reagent quality.[7]

-

General Procedure:

-

The oxazaborolidine catalyst is prepared in situ or used as a pre-formed solution.

-

The substrate, 2-bromo-4'-(benzyloxy)-3'-nitroacetophenone, is dissolved in an appropriate anhydrous solvent (e.g., THF).

-

The solution is cooled to a low temperature (e.g., 0°C).

-

The borane reducing agent is added slowly to the reaction mixture containing the substrate and catalyst.

-

The reaction is stirred at the low temperature until completion, monitored by a suitable technique (e.g., TLC or HPLC).

-

The reaction is quenched, typically with methanol, and the product is isolated through extraction and crystallization.

-

-

Achieved Purity: This process yields the desired (R)-bromohydrin with an enantiomeric excess (ee) greater than 99.5%.[5]

2. Resolution of (R)-N-benzyl-N-[1-methyl-2-(4-methoxyphenyl)ethyl]amine

This classical resolution provides the second chiral component of the final molecule.

-

Objective: To isolate the (R)-enantiomer from the racemic amine mixture.

-

Resolving Agent: L-mandelic acid.

-

General Procedure:

-

The racemic N-benzyl-N-[1-methyl-2-(4-methoxyphenyl)ethyl]amine is prepared via reductive condensation of 1-(4-methoxyphenyl)-2-propanone with benzylamine.[7]

-

The racemate is dissolved in a suitable solvent, such as methanol.

-

A solution of L-mandelic acid in the same solvent is added.

-

The mixture is stirred, allowing for the selective crystallization of the diastereomeric salt of the (R)-amine with L-mandelic acid.

-

The less soluble diastereomeric salt is isolated by filtration.

-

The resolved salt is then treated with a base to liberate the free (R)-amine.

-

-

Achieved Purity: Crystallization of the diastereomeric salt allows for the isolation of the (R)-amine with high enantiomeric purity.[7]

3. Epoxide Opening and Final Steps

The two chiral fragments are coupled, followed by deprotection and salt formation to yield the final product.

-

Objective: To couple the chiral bromohydrin (after conversion to an epoxide) with the chiral amine and deprotect to form (R,R)-formoterol.

-

Reaction Conditions:

-

The (R)-bromohydrin is converted to the corresponding epoxide in situ.

-

The epoxide opening reaction with the (R)-amine is performed at an elevated temperature (e.g., 120°C), often without a solvent to achieve high conversion rates.[5]

-

The subsequent debenzylation of the protecting groups is achieved by catalytic hydrogenation.

-

Finally, the (R,R)-formoterol base is crystallized as its fumarate salt from an ethanolic solution.

-

-

Overall Yield and Purity: This convergent synthesis provides (R,R)-formoterol fumarate in an overall yield of 44% with both enantiomeric and diastereomeric excess greater than 99.5%.[5][6]

β2-Adrenergic Receptor Signaling Pathway

(R,R)-Formoterol exerts its therapeutic effect by activating the β2-adrenergic receptor, a G-protein coupled receptor (GPCR). The downstream signaling cascade leads to bronchodilation.

Caption: β2-Adrenergic receptor signaling pathway activated by (R,R)-Formoterol.

The binding of (R,R)-formoterol to the β2-adrenergic receptor induces a conformational change in the receptor, which in turn activates a stimulatory G-protein (Gs).[1] This activation involves the exchange of guanosine (B1672433) diphosphate (B83284) (GDP) for guanosine triphosphate (GTP) on the α-subunit of the Gs protein (Gαs). The Gαs-GTP complex then dissociates from the βγ-subunits.[8]

The activated Gαs-GTP complex binds to and activates the enzyme adenylyl cyclase.[1] Adenylyl cyclase then catalyzes the conversion of adenosine (B11128) triphosphate (ATP) to cyclic adenosine monophosphate (cAMP). The resulting increase in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA).[1] PKA, in turn, phosphorylates various downstream target proteins in airway smooth muscle cells, ultimately leading to a decrease in intracellular calcium concentrations and smooth muscle relaxation, resulting in bronchodilation.[9]

Conclusion

The development of (R,R)-formoterol (arformoterol) as a single-enantiomer drug is a prime example of the importance of stereochemistry in pharmacology. The discovery that the therapeutic activity of racemic formoterol resides in the (R,R)-enantiomer spurred the development of efficient and scalable enantioselective synthetic routes. The convergent synthesis outlined in this guide, which utilizes asymmetric catalysis and classical resolution, provides a robust method for producing highly pure (R,R)-formoterol. A thorough understanding of both the synthesis and the mechanism of action of this important therapeutic agent is crucial for researchers and professionals in the field of drug development.

References

- 1. ClinPGx [clinpgx.org]

- 2. G Protein activation without subunit dissociation depends on a G{alpha}(i)-specific region - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. encyclopedia.pub [encyclopedia.pub]

- 5. ahajournals.org [ahajournals.org]

- 6. β2-adrenoceptor agonists: current and future direction - PMC [pmc.ncbi.nlm.nih.gov]

- 7. More PKA independent β-adrenergic signalling via cAMP: Is Rap1-mediated glucose uptake in vascular smooth cells physiologically important? - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Gs alpha subunit - Wikipedia [en.wikipedia.org]

- 9. Altered Gs alpha N-terminus affects Gs activity and interaction with the G beta gamma subunit complex in cell membranes but not in solution - PubMed [pubmed.ncbi.nlm.nih.gov]

Arformoterol Tartrate in Cystic Fibrosis Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cystic Fibrosis (CF) is a genetic disorder characterized by mutations in the cystic fibrosis transmembrane conductance regulator (CFTR) gene, leading to defective chloride and bicarbonate transport across epithelial surfaces. This results in the accumulation of thick, sticky mucus, particularly in the lungs, creating an environment prone to chronic infection and inflammation. Arformoterol (B195475) tartrate, the (R,R)-enantiomer of formoterol (B127741), is a long-acting beta-2 adrenergic agonist (LABA) that has shown potential as a research tool in CF models. Its mechanism of action, centered on the stimulation of the cyclic adenosine (B11128) monophosphate (cAMP) signaling pathway, offers a pharmacological approach to potentiate the function of the CFTR protein. This technical guide provides an in-depth overview of the use of arformoterol tartrate in CF research, summarizing key quantitative data, detailing experimental protocols, and visualizing relevant biological pathways and workflows.

Mechanism of Action and Signaling Pathway

Arformoterol exerts its effects by binding to and activating β2-adrenergic receptors on the surface of airway epithelial cells. This initiates a signaling cascade that is crucial for CFTR activation. The binding of arformoterol to the β2-adrenergic receptor leads to the activation of adenylyl cyclase, which in turn catalyzes the conversion of adenosine triphosphate (ATP) to cyclic adenosine monophosphate (cAMP). The subsequent increase in intracellular cAMP levels activates Protein Kinase A (PKA). PKA then phosphorylates the regulatory (R) domain of the CFTR protein, a critical step for its channel gating and the transport of chloride ions.

Figure 1: Arformoterol signaling pathway leading to CFTR activation.

Application in Cystic Fibrosis Research Models

This compound can be utilized in various in vitro and in vivo models of cystic fibrosis to investigate its potential to restore CFTR function and ameliorate downstream pathological consequences.

In Vitro Models

Common in vitro models for CF research include immortalized cell lines and primary cells derived from patients.

-

Human Bronchial Epithelial (HBE) Cells: Primary HBE cells cultured at an air-liquid interface (ALI) differentiate into a pseudostratified epithelium that closely mimics the in vivo airway environment. These cultures are considered a gold standard for studying CFTR function.

-

CFBE41o- Cell Line: This is a human bronchial epithelial cell line homozygous for the F508del mutation, the most common CF-causing mutation. These cells are widely used to screen for and characterize CFTR modulators.

In Vivo Models

Animal models are instrumental in understanding the systemic effects of potential therapeutics and their impact on mucus clearance and inflammation.

-

CF Mouse Models: While not perfectly recapitulating human lung disease, CF mouse models are useful for studying certain aspects of the disease and for initial in vivo testing.

-

CF Pig and Ferret Models: These larger animal models more closely mimic the human CF phenotype, including lung and pancreatic disease, and are valuable for preclinical studies.

Quantitative Data on Arformoterol's Effects

While direct quantitative data for arformoterol in CF models is limited in publicly available literature, studies on the racemic mixture, formoterol, provide valuable insights. It is important to note that arformoterol is the more potent (R,R)-enantiomer of formoterol.

| Parameter | Model | Treatment | Result | Citation |

| CFTR Activation | CFBE41o- cells (F508del) | Chronic (72h) formoterol (1µM) | >60% reduction in subsequent forskolin/IBMX-stimulated CFTR activation | |

| cAMP Production | Human Airway Epithelial Cells | Formoterol (0.01 nM) | Progressive attenuation of Poly I:C-induced IL-6 and IL-8 responses, indicating cAMP pathway engagement | [1] |

| Mucociliary Clearance | Bronchitic patients | Formoterol aerosol (6 days) | Significant increase in mucociliary clearance (46% gain compared to placebo) | [2] |

| Inflammatory Response | Human Bronchial Epithelial Cells | Formoterol | PKA-mediated regulation of inflammatory gene expression | [3] |

Note: The reduction in CFTR activation with chronic exposure to β2-agonists highlights a potential area for further investigation regarding optimal dosing strategies in a therapeutic context.

Experimental Protocols

Culturing Human Bronchial Epithelial (HBE) Cells at Air-Liquid Interface (ALI)

This protocol describes the general procedure for establishing well-differentiated primary HBE cultures.

Materials:

-

Primary HBE cells from non-CF or CF donors

-

Collagen-coated permeable supports (e.g., Transwell® inserts)

-

Bronchial epithelial growth medium (BEGM)

-

ALI differentiation medium

-

Cell culture incubator (37°C, 5% CO2)

Procedure:

-

Seed primary HBE cells onto collagen-coated permeable supports in BEGM.

-

Culture the cells until they reach confluence.

-

Once confluent, switch to ALI differentiation medium in the basolateral compartment and remove the apical medium to establish the air-liquid interface.

-

Maintain the cultures for 4-6 weeks to allow for full differentiation, characterized by the formation of cilia and mucus production.

References

Methodological & Application

Application Note: A Stability-Indicating HPLC Method for the Determination of Arformoterol Tartrate and Its Related Substances

Audience: Researchers, scientists, and drug development professionals.